3-Chloro-4-methoxybenzenesulfonamide
Overview
Description
3-Chloro-4-methoxybenzenesulfonamide is a chemical compound that belongs to the sulfonamide class of compounds. It is characterized by the presence of a chloro group at the third position and a methoxy group at the fourth position on the benzene ring, along with a sulfonamide group. This compound is commonly used in medical, environmental, and industrial research due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-methoxybenzenesulfonamide typically involves the sulfonation of 3-chloro-4-methoxyaniline. The process includes the following steps:
Nitration: 3-Chloro-4-methoxyaniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 3-chloro-4-methoxy-2-nitroaniline.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Sulfonation: The resulting 3-chloro-4-methoxyaniline is sulfonated using chlorosulfonic acid to yield this compound.
Industrial Production Methods: Industrial production methods for this compound involve large-scale sulfonation processes, often utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the sulfonation process.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted benzenesulfonamides.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include corresponding amines.
Scientific Research Applications
3-Chloro-4-methoxybenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential use as an antimicrobial agent due to its sulfonamide group.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a decrease in its activity. The chloro and methoxy groups can also contribute to the compound’s overall binding affinity and specificity for its targets .
Comparison with Similar Compounds
4-Methoxybenzenesulfonamide: Similar structure but lacks the chloro group.
3-Chloro-4-methylbenzenesulfonamide: Similar structure but has a methyl group instead of a methoxy group.
4-Nitrobenzenesulfonamide: Similar structure but has a nitro group instead of a chloro and methoxy group.
Uniqueness: 3-Chloro-4-methoxybenzenesulfonamide is unique due to the presence of both chloro and methoxy groups, which can influence its reactivity and binding properties. The combination of these functional groups can enhance its potential as a versatile intermediate in organic synthesis and its effectiveness in various applications .
Properties
IUPAC Name |
3-chloro-4-methoxybenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO3S/c1-12-7-3-2-5(4-6(7)8)13(9,10)11/h2-4H,1H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBGFUXPGSMUPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70359512 | |
Record name | 3-chloro-4-methoxybenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70359512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69173-20-2 | |
Record name | 3-chloro-4-methoxybenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70359512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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